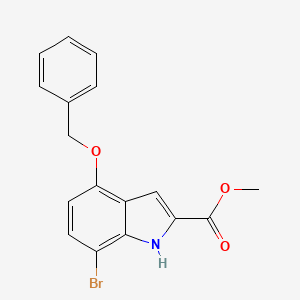

methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate

Description

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is a halogenated indole derivative featuring a benzyloxy group at position 4, a bromine atom at position 7, and a methyl ester at position 2. This compound is synthesized via nucleophilic substitution or cyclization reactions, often involving intermediates like vinyl azides or brominated benzaldehyde precursors . Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing antitumor agents, as substituted indoles are known for their bioactivity .

Key physicochemical properties include:

- Molecular formula: C₁₈H₁₄BrNO₃

- Functional groups: Bromine (electron-withdrawing), benzyloxy (electron-donating), and ester (polarizable).

- Synthetic routes: Commonly derived from 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid through esterification with methanol under reflux conditions .

Properties

Molecular Formula |

C17H14BrNO3 |

|---|---|

Molecular Weight |

360.2 g/mol |

IUPAC Name |

methyl 7-bromo-4-phenylmethoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H14BrNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |

InChI Key |

ALFVWWQUXVOYNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate generally involves multi-step organic transformations starting from appropriately substituted indole or aniline precursors. Key steps include:

- Introduction of the benzyloxy group at the 4-position of the indole ring.

- Bromination at the 7-position.

- Formation of the 2-carboxylate ester functionality.

- Methylation of the carboxylic acid to yield the methyl ester.

Reported Method from Literature

A detailed synthetic route was reported by Fresneda et al. (2001) and further elaborated in crystallographic studies. The preparation involves:

Starting Material: 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid.

Esterification: The acid is converted to the methyl ester by refluxing with sodium methoxide (CH3ONa) in methanol and dimethylformamide (DMF) under nitrogen atmosphere for 5 hours.

Methylation: After acidification and isolation of the carboxylic acid methyl ester, the compound is treated with sodium hydride (NaH) at 0°C followed by dimethyl sulfate to methylate the nitrogen atom if desired.

Purification: The product is purified by column chromatography (10% ethyl acetate/petroleum ether) and recrystallized from a dichloromethane/n-hexane mixture to obtain crystals suitable for X-ray diffraction.

This method yields the methyl ester in approximately 64% yield with high purity.

Synthetic Scheme Summary

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid, CuI, CH3ONa, MeOH/DMF, reflux 5 h, N2 | Esterification to methyl ester | Formation of this compound |

| 2 | Acidification with 6 N HCl to pH 1-2 | Isolation of methyl ester | Precipitation of product |

| 3 | NaH (0°C), dimethyl sulfate, room temperature 4 h | Methylation of nitrogen (optional) | N-methyl derivative formation |

| 4 | Column chromatography (10% EtOAc/petroleum ether) | Purification | Pure methyl ester crystals |

| 5 | Recrystallization (CH2Cl2/n-hexane 4:1) | Crystallization for analysis | High-quality crystals for X-ray |

Alternative Synthetic Routes

N-Alkylation and Vilsmeier-Haack Reaction

Other reported synthetic approaches include:

- N-alkylation of indole-2-carboxylic acid derivatives to introduce substituents at nitrogen.

- Vilsmeier-Haack reaction on indole-2-carboxylic acid to form aldehyde intermediates that can be further functionalized.

- Pictet-Spengler reaction involving 2-(benzyloxy)aniline with 5-bromoindole-2-carbaldehyde to build the indole framework with desired substitutions.

These methods offer flexibility depending on the availability of starting materials and desired substitution patterns.

Experimental Data and Structural Analysis

Crystallographic Data

The compound’s crystal structure was determined by X-ray diffraction, showing two independent molecules per asymmetric unit with essentially planar indole units. The crystal packing is stabilized by weak C–H···π interactions, contributing to the compound’s solid-state stability.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder |

| Melting Point | 110–112°C |

| Solubility | Insoluble in water; soluble in chloroform, methanol |

| Stability | Stable under normal storage conditions |

Notes on Reaction Conditions and Optimization

- The esterification step requires anhydrous conditions and an inert atmosphere (nitrogen) to prevent side reactions.

- Sodium hydride must be handled carefully at low temperatures to control methylation selectivity.

- Purification via column chromatography and recrystallization is essential to achieve high purity suitable for biological testing or further synthetic applications.

- Copper(I) iodide (CuI) acts as a catalyst in the esterification step, enhancing reaction efficiency.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Esterification & Methylation (Fresneda et al.) | 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | CuI, CH3ONa, MeOH/DMF, NaH, dimethyl sulfate | Reflux 5 h, 0°C methylation | ~64% | Well-documented, crystallographic data available |

| N-Alkylation | Indole-2-carboxylic acid derivatives | Alkyl halides, base | Variable | Moderate | Useful for N-substituted derivatives |

| Vilsmeier-Haack Reaction | Indole-2-carboxylic acid | POCl3, DMF | Controlled temperature | Variable | For aldehyde intermediates |

| Pictet-Spengler Reaction | 2-(benzyloxy)aniline + 5-bromoindole-2-carbaldehyde | Acid catalyst | Mild heating | Variable | Builds indole framework with substitutions |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structurally related indole derivatives and their distinguishing features:

Key Observations:

- Ester Group : Replacement of methyl with ethyl (e.g., CAS 103858-52-2 ) increases hydrophobicity, impacting solubility.

- Halogen/Methoxy Substitution : Bromine at position 7 (target compound) vs. methoxy at position 7 ( compound) alters electronic properties—bromine’s electron-withdrawing nature may enhance electrophilic reactivity .

Physicochemical and Spectroscopic Properties

Melting Points and Spectral Data:

- Target Compound: No explicit melting point reported, but analogues like ethyl 1-allyl-4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate (12b) melt at 85–86°C .

- Methyl 4-Benzyloxy-7-Methoxy Analog : Melting point unreported, but crystallographic data shows planar indole rings (mean deviation: 0.017 Å) and C–H⋯C interactions in the lattice .

- Ethyl 4-Bromo-1H-Indole-2-Carboxylate (CAS 103858-52-2) : Similarity score of 0.92 to the target compound, suggesting comparable spectral profiles (IR: C=O ~1700 cm⁻¹; NMR: δ 7.5–8.0 ppm for aromatic protons) .

Q & A

Q. How to address discrepancies in reported melting points or solubility profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.